what is the structure of D-Quinovose
what is the structure of D-Quinovose
An In-Depth Technical Guide to the Structure of D-Quinovose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Quinovose (6-deoxy-D-glucose) is a naturally occurring deoxy sugar of significant interest in glycobiology and medicinal chemistry. As a constituent of various natural products, including cardiac glycosides and bacterial polysaccharides, a thorough understanding of its three-dimensional structure is paramount for elucidating its biological function and for the rational design of novel therapeutics. This guide provides a comprehensive analysis of the stereochemistry, cyclization, and conformational isomerism of D-Quinovose, grounded in established principles of carbohydrate chemistry.
Fundamental Chemical Identity
D-Quinovose, also known by synonyms such as D-glucomethylose and epifucose, is a hexose sugar and a structural isomer of rhamnose.[1] Its fundamental chemical identity is defined by the molecular formula C₆H₁₂O₅ and a molecular weight of approximately 164.16 g/mol .[1][2] Systematically, it is named 6-deoxy-D-glucose, which precisely describes its core structure: a D-glucose molecule where the hydroxyl group at the C6 position is replaced by a hydrogen atom, resulting in a terminal methyl group.[2][3]
Linear Structure and Stereochemistry
In its open-chain form, D-Quinovose possesses four chiral centers (C2, C3, C4, and C5). The "D" designation refers to the stereochemical configuration at C5, the chiral center furthest from the aldehyde group (C1). Following the Fischer projection convention, the hydroxyl group on C5 is oriented to the right, analogous to D-glyceraldehyde.[4]
Table 1: Key Structural and Chemical Properties of D-Quinovose
| Property | Value | Source |
| IUPAC Name | (3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | PubChem[2] |
| Molecular Formula | C₆H₁₂O₅ | PubChem[2] |
| Molecular Weight | 164.16 g/mol | PubChem[1][2] |
| CAS Number | 7658-08-4 | PubChem[1] |
| Synonyms | 6-Deoxy-D-glucose, D-Qui, Isorhamnose, Epifucose | PubChem[1][2][3] |
Cyclization and Anomeric Forms
In aqueous solutions, monosaccharides with five or more carbons, including D-Quinovose, predominantly exist as cyclic structures.[5] This occurs through an intramolecular nucleophilic attack of the hydroxyl group at C5 on the electrophilic aldehyde carbon (C1), forming a stable six-membered hemiacetal ring known as a pyranose.[5] This cyclization introduces a new chiral center at C1, the anomeric carbon.
The orientation of the newly formed hydroxyl group at the anomeric carbon gives rise to two distinct diastereomers called anomers:[4][5]
-
α-D-quinovopyranose : The anomeric hydroxyl group is in an axial position, oriented trans to the C5 methyl group in the most stable chair conformation.[4][6][7]
-
β-D-quinovopyranose : The anomeric hydroxyl group is in an equatorial position, oriented cis to the C5 methyl group in the most stable chair conformation.[4][8][9]
These anomers can interconvert in solution via the open-chain form, a process known as mutarotation, until an equilibrium is established.[4][5] For D-glucose, the parent sugar, the equilibrium mixture in water consists of approximately 36% α-anomer and 64% β-anomer, with a very small amount of the linear form.[4] A similar equilibrium is expected for D-Quinovose.
Caption: Cyclization of D-Quinovose into its α and β pyranose anomers.
Conformational Analysis: The Chair Conformation
While Haworth projections are useful for representing the cyclic structure in two dimensions, they do not accurately reflect the true three-dimensional geometry.[4] The six-membered pyranose ring is not planar; to minimize angle and eclipsing strain, it adopts a puckered, low-energy chair conformation, similar to cyclohexane.[10][11]
For any pyranose, there are two primary chair conformations that can rapidly interconvert: the ⁴C₁ and ¹C₄ forms. The numbers designate the carbon atoms that are located above (superscript) or below (subscript) the plane defined by the other four ring atoms.[10]
-
⁴C₁ Conformation : C4 is above the plane and C1 is below.
-
¹C₄ Conformation : C1 is above the plane and C4 is below.
The stability of a given chair conformation is dictated by the steric interactions of its substituents. Substituents can occupy two types of positions:
-
Axial (a) : Perpendicular to the general plane of the ring.[12]
-
Equatorial (e) : In the general plane of the ring.[12]
Bulky substituents are sterically more stable in the equatorial position to avoid 1,3-diaxial interactions, which are significant van der Waals repulsive forces.[10][11] For most D-aldohexoses, the ⁴C₁ conformation is the most stable because it allows the bulky C5 substituent (in this case, a methyl group) to occupy an equatorial position.[13] In this conformation, the stability of the α and β anomers is determined by the orientation of the remaining hydroxyl groups. The β-anomer of D-glucose is particularly stable because all non-hydrogen substituents are in the equatorial position. For D-Quinovose, which shares the D-gluco configuration, the same principles apply, leading to the ⁴C₁ chair being the overwhelmingly favored conformation.
Caption: Relative stability of the α and β anomers of D-Quinovopyranose.
Experimental Workflow for Structural Elucidation
The definitive confirmation of D-Quinovose's structure relies on a synergistic application of modern analytical techniques. The causality behind this experimental workflow is to first determine the mass and elemental composition, then to establish the connectivity of atoms, and finally to resolve the three-dimensional stereochemistry.
-
Mass Spectrometry (MS) : The initial step is to determine the precise molecular weight and formula. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of C₆H₁₂O₅.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the detailed structure of carbohydrates.
-
¹³C NMR : Determines the number of unique carbon environments. For D-Quinovopyranose, six distinct signals are expected, with the anomeric carbon (C1) appearing at a characteristic downfield shift (~90-100 ppm).
-
¹H NMR : Provides information on the number and connectivity of protons. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) are critical. Large J-values between adjacent protons (e.g., H1-H2, H2-H3) are indicative of a diaxial relationship, which is instrumental in confirming the chair conformation and the relative stereochemistry of the hydroxyl groups.
-
2D NMR (COSY, HSQC) : These experiments establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). This allows for the unambiguous assignment of all signals in the ¹H and ¹³C spectra, confirming the 6-deoxy-D-gluco configuration.
-
Caption: Experimental workflow for the structural determination of D-Quinovose.
Conclusion
The structure of D-Quinovose is characterized by its 6-deoxy-D-glucose configuration. While it possesses a linear aldehyde form, it exists almost exclusively in a six-membered pyranose ring system. This cyclic structure gives rise to α and β anomers and adopts a highly stable ⁴C₁ chair conformation, where steric hindrance is minimized by placing the majority of its substituents in equatorial positions. A multi-technique analytical approach, dominated by NMR spectroscopy, is essential for the unambiguous confirmation of this detailed three-dimensional architecture, which is fundamental to its role in complex biological systems.
References
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Merck Index. (n.d.). Quinovose. Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 6-Deoxy-D-Glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz, R. (n.d.). quinovose. Retrieved from [Link]
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Protein Data Bank Japan. (2020). alpha-D-quinovopyranose. Retrieved from [Link]
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LibreTexts. (2015). 24.2: Conformations and Cyclic Forms of Sugars. Chemistry LibreTexts. Retrieved from [Link]
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Kuttel, M. M., & Naidoo, K. J. (2011). Pyranose ring conformation in mono- and oligosaccharides. A combined MD and DFT approach. Journal of Physical Chemistry B, 115(40), 11676-11686. Retrieved from [Link]
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Falah, S. M., & Hassanain, A. H. (n.d.). 6 Pyranose and Furanose rings formation. University of Babylon. Retrieved from [Link]
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Reusch, W. (n.d.). Chapter 23 notes. Michigan State University. Retrieved from [Link]
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Vaia. (n.d.). The most stable conformation of the pyranose ring of most D-aldohexoses places the largest group, CH₂OH, in the equatorial position. Retrieved from [Link]
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LibreTexts. (2023). Stereoisomers: Ring Conformations. Chemistry LibreTexts. Retrieved from [Link]
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Isbell, H. S., & Tipson, R. S. (1960). Conformations of the Pyranoid Sugars. I. Classification of Conformers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 64A(2), 171–176. Retrieved from [Link]
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